(+)-Isobutyl D-lactate

Catalog No.
S1900208
CAS No.
61597-96-4
M.F
C7H14O3
M. Wt
146.18 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-Isobutyl D-lactate

CAS Number

61597-96-4

Product Name

(+)-Isobutyl D-lactate

IUPAC Name

2-methylpropyl (2R)-2-hydroxypropanoate

Molecular Formula

C7H14O3

Molecular Weight

146.18 g/mol

InChI

InChI=1S/C7H14O3/c1-5(2)4-10-7(9)6(3)8/h5-6,8H,4H2,1-3H3/t6-/m1/s1

InChI Key

WBPAQKQBUKYCJS-ZCFIWIBFSA-N

SMILES

CC(C)COC(=O)C(C)O

Canonical SMILES

CC(C)COC(=O)C(C)O

Isomeric SMILES

C[C@H](C(=O)OCC(C)C)O

Synthesis and Chirality Studies

(+)-Isobutyl D-lactate is a valuable target molecule for research on stereoselective synthesis. Studies have explored methods for its production with high enantiomeric purity, meaning the molecule exists in a specific left-handed ((+)) form. One such method involves palladium-catalyzed coupling of an enol with isobutyl acetate [1]. This research helps develop efficient and selective methods for creating chiral molecules crucial in various fields like pharmaceuticals and biomaterials.

Source

[1] FI09264 | 61597-96-4 | Isobutyl D-lactate | Biosynth,

(+)-Isobutyl D-lactate is an ester formed from D-lactic acid and isobutanol. Its molecular formula is C₇H₁₄O₃, and it is characterized by a chiral center, making it optically active. This compound is part of the broader family of lactate esters, which have garnered attention due to their diverse applications in various industries, including food, pharmaceuticals, and cosmetics. The unique properties of (+)-isobutyl D-lactate, such as its low toxicity and biodegradable nature, make it an attractive alternative to traditional solvents and additives .

The primary reaction involving (+)-isobutyl D-lactate is its formation through the esterification of D-lactic acid with isobutanol. This reaction can be represented as follows:

D lactic acid+isobutanol isobutyl D lactate+water\text{D lactic acid}+\text{isobutanol}\rightarrow \text{ isobutyl D lactate}+\text{water}

This process typically requires an acid catalyst to facilitate the reaction and can occur under reflux conditions to drive the reaction to completion. Additionally, (+)-isobutyl D-lactate can undergo hydrolysis in the presence of water, reverting to its constituent acids under acidic or basic conditions .

Biologically, (+)-isobutyl D-lactate exhibits several interesting properties. It has been studied for its potential role in metabolic pathways, particularly concerning the metabolism of D-lactic acid in various organisms. Unlike L-lactic acid, which plays a significant role in human metabolism, D-lactic acid and its esters like (+)-isobutyl D-lactate are less involved in fundamental metabolic processes but may still influence certain microbial activities and fermentation processes .

Research indicates that while some bacteria can metabolize D-lactate, the specificity of enzymes like D-lactate dehydrogenase limits its conversion in many organisms. This specificity suggests that (+)-isobutyl D-lactate might have unique interactions within microbial ecosystems or during fermentation processes .

The synthesis of (+)-isobutyl D-lactate can be achieved through various methods:

  • Microbial Fermentation: Utilizing engineered strains of bacteria capable of converting sugars directly into lactate esters. This method allows for a more sustainable production process by using renewable resources .
  • Chemical Esterification: The most common laboratory method involves the direct esterification of D-lactic acid with isobutanol under acidic conditions. This method can be optimized by adjusting temperature, pressure, and catalyst concentration to maximize yield .
  • Biocatalysis: Enzymatic methods using lipases or other esterification enzymes can also produce (+)-isobutyl D-lactate with high specificity and under mild conditions, reducing by-products and improving purity .

(+)-Isobutyl D-lactate finds applications across various sectors:

  • Food Industry: Used as a flavoring agent or preservative due to its low toxicity and pleasant aroma.
  • Pharmaceuticals: Acts as a solvent or excipient in drug formulations.
  • Cosmetics: Employed in skin care products for its moisturizing properties.
  • Industrial Solvent: Its biodegradable nature makes it an eco-friendly alternative to traditional solvents in cleaning products and coatings .

Research on the interactions of (+)-isobutyl D-lactate focuses primarily on its metabolic pathways and potential effects on microbial communities. Studies indicate that it may influence fermentation dynamics when used as a substrate for specific bacterial strains. Furthermore, its interactions with other metabolites can modulate pathways related to energy production and biosynthesis within microbial systems .

In terms of toxicity assessments, (+)-isobutyl D-lactate has been evaluated for skin irritation potential and has shown low toxicity levels, making it suitable for use in consumer products .

Several compounds are structurally similar to (+)-isobutyl D-lactate, primarily other lactate esters. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaUnique Features
Ethyl lactateC₄H₈O₃Commonly used as a solvent; produced from ethanol
Isopropyl lactateC₅H₁₂O₃Higher boiling point; used in coatings
Butyl lactateC₆H₁₄O₃Used as a solvent; higher hydrophobicity
Methyl lactateC₄H₈O₃Lower molecular weight; used in food flavoring

Unlike these compounds, (+)-isobutyl D-lactate offers specific advantages such as lower toxicity and better biodegradability, making it preferable for applications requiring environmental consideration.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 319 companies from 3 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

61597-96-4

Dates

Modify: 2023-08-16

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